

# M-110: A Novel Therapeutic in the Landscape of Opioid Withdrawal Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **M-110**

Cat. No.: **B608784**

[Get Quote](#)

A comparative analysis of **M-110** (zolunicant) against established first-line therapies for opioid withdrawal syndrome.

This guide offers a detailed comparison of **M-110** (zolunicant), an investigational therapeutic for opioid withdrawal, with the current standard-of-care treatments. The information is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of mechanisms of action, available efficacy data, and experimental protocols.

## Introduction to M-110 (Zolunicant)

**M-110**, also known as zolunicant or 18-MC, is a novel, non-hallucinogenic analog of ibogaine being developed for the treatment of opioid withdrawal. It functions as an antagonist of the  $\alpha 3\beta 4$  nicotinic cholinergic receptor.<sup>[1]</sup> Preclinical studies have indicated its potential in reducing markers of opioid withdrawal and decreasing opioid self-administration.<sup>[2]</sup> A recently completed Phase 1 clinical trial in healthy volunteers demonstrated that **M-110** was well-tolerated and had a favorable safety profile, with no serious adverse events reported.<sup>[2][3]</sup> The company is now advancing **M-110** to a Phase 2a clinical trial to evaluate its efficacy in individuals undergoing supervised opioid withdrawal.<sup>[2]</sup>

## Current Therapeutic Landscape for Opioid Withdrawal

The management of opioid withdrawal syndrome currently relies on several established pharmacological agents. These can be broadly categorized into opioid agonists and alpha-2 adrenergic agonists.

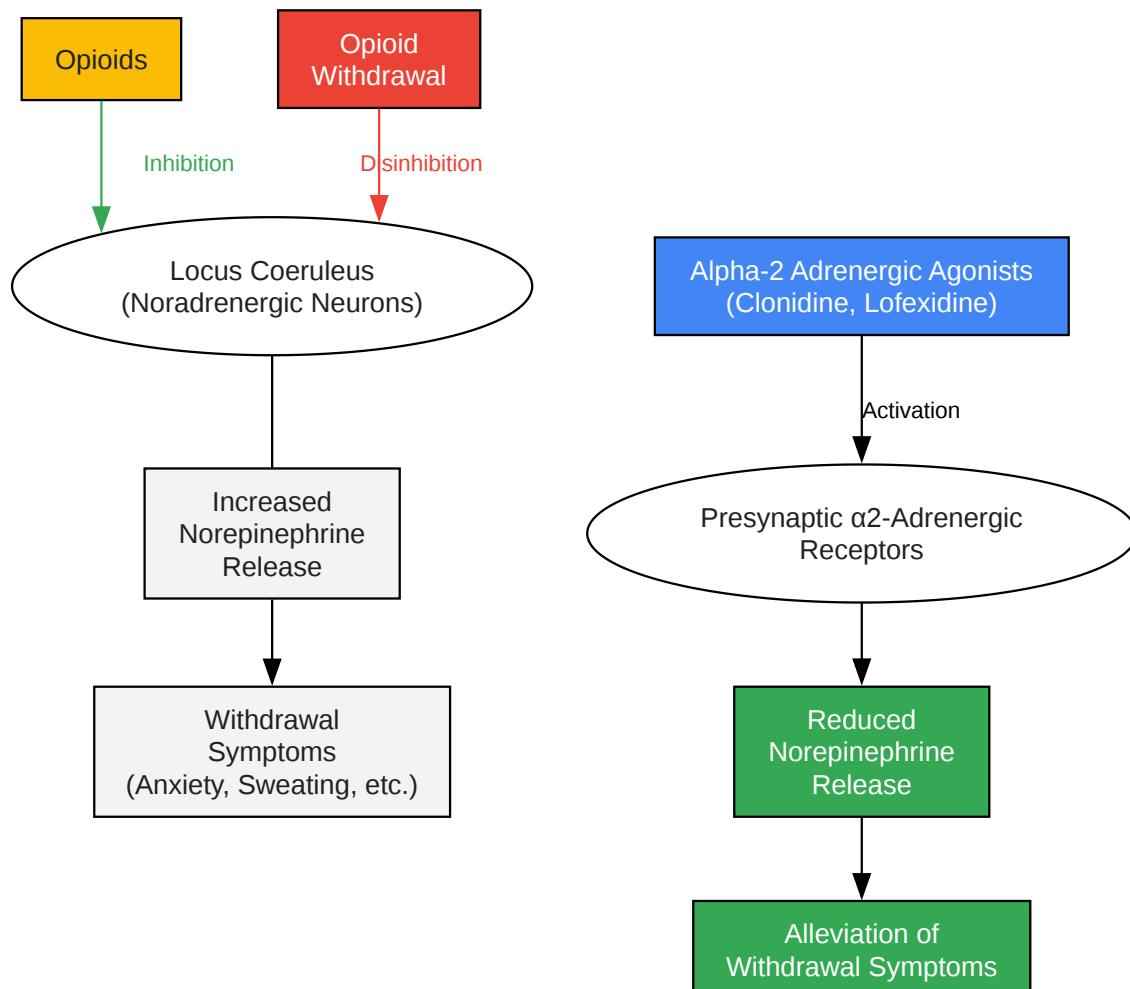
- Opioid Agonists (Methadone and Buprenorphine): These medications work by substituting the opioid of dependence with a longer-acting opioid that can be tapered over time, thereby mitigating withdrawal symptoms and cravings.[4][5][6][7][8]
  - Methadone: A long-acting mu-opioid receptor agonist.
  - Buprenorphine: A partial mu-opioid receptor agonist, which offers a better safety profile compared to full agonists like methadone.[9][10][11][12][13]
- Alpha-2 Adrenergic Agonists (Clonidine and Lofexidine): These agents are non-opioid medications that reduce the sympathetic nervous system hyperactivity characteristic of opioid withdrawal. They are effective in managing symptoms such as anxiety, restlessness, sweating, and tremors.[14][15][16][17][18]
  - Clonidine: An off-label treatment for opioid withdrawal.
  - Lofexidine: FDA-approved for the mitigation of opioid withdrawal symptoms and is associated with a lower risk of hypotension compared to clonidine.[15][19][20][21]

## Comparative Efficacy and Safety

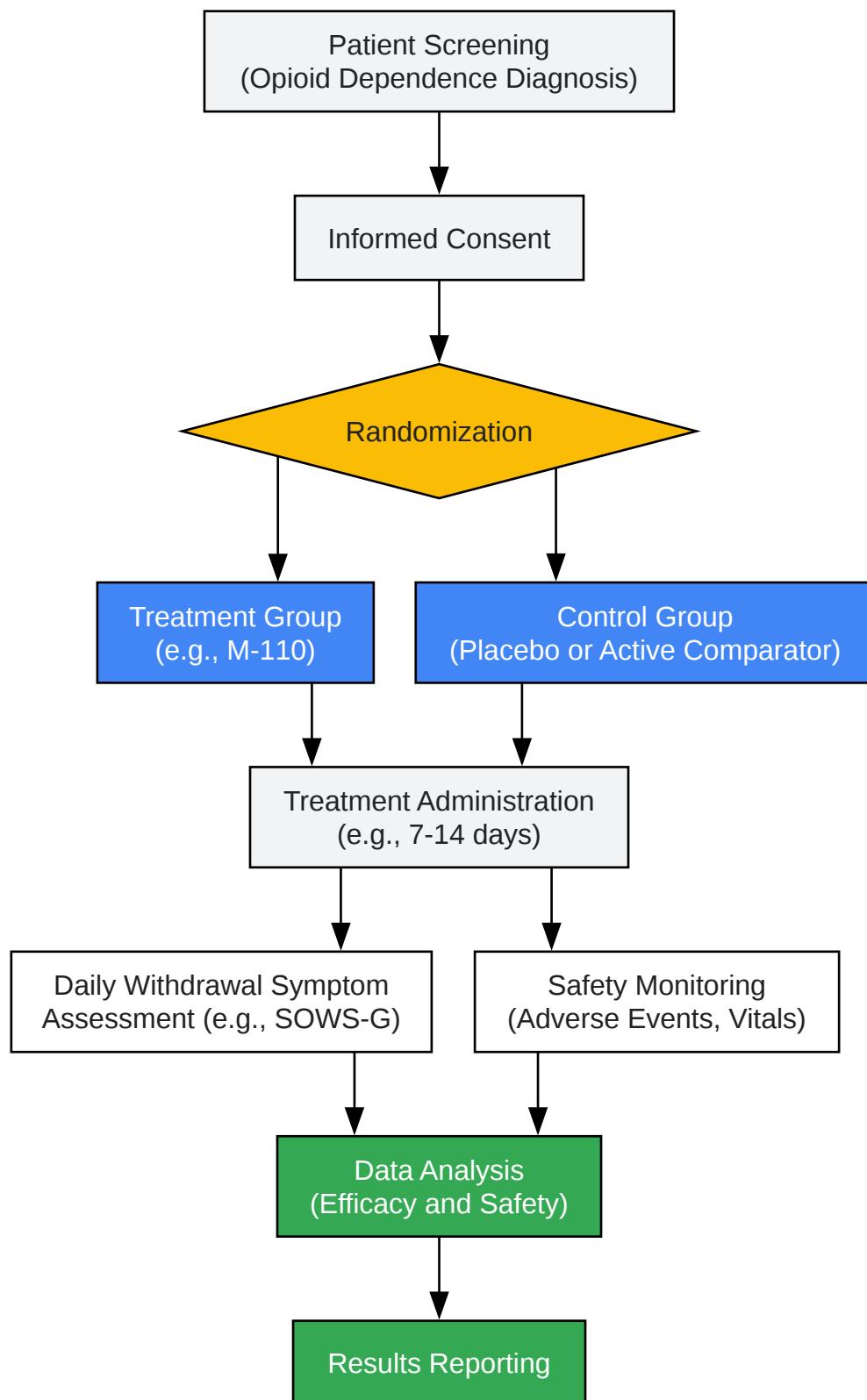
Direct comparative efficacy data from clinical trials involving **M-110** is not yet available. The following table summarizes the key characteristics and findings for **M-110** and the standard-of-care therapeutics based on existing literature.

| Therapeutic           | Mechanism of Action                                         | Administration          | Key Efficacy Findings                                                                                                                                                                                                                                        | Common Adverse Events                                                                           |
|-----------------------|-------------------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| M-110<br>(Zolunicant) | $\alpha 3\beta 4$ nicotinic cholinergic receptor antagonist | Oral                    | Preclinical data suggests a reduction in opioid withdrawal markers and self-administration. <a href="#">[2]</a><br>Phase 1 in healthy volunteers showed good tolerability. <a href="#">[2]</a> <a href="#">[3]</a>                                           | Mild to moderate and transient adverse events observed in Phase 1. <a href="#">[2]</a>          |
| Methadone             | Full mu-opioid receptor agonist                             | Oral                    | Effective in reducing withdrawal symptoms and cravings. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>                                                                                                                      | Sedation, respiratory depression, constipation, potential for dependence.                       |
| Buprenorphine         | Partial mu-opioid receptor agonist                          | Sublingual, Transdermal | Reduces withdrawal symptoms and cravings; better safety profile than methadone. <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a><br>More effective than clonidine and lofexidine. <a href="#">[9]</a> <a href="#">[10]</a> | Headache, nausea, constipation, potential for precipitated withdrawal if administered too soon. |
| Clonidine             | Alpha-2 adrenergic agonist                                  | Oral, Transdermal       | Alleviates physical symptoms of withdrawal like                                                                                                                                                                                                              | Hypotension, sedation, dizziness.                                                               |

sweating,  
diarrhea, and  
anxiety.[14][15]  
[16][17][18]


---

|            |                                  |      |                                                                                                                                                                                                                                                                        |                                                                              |
|------------|----------------------------------|------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
|            |                                  |      | FDA-approved<br>for opioid<br>withdrawal;<br>reduces<br>withdrawal<br>symptom<br>severity and<br>increases<br>treatment<br>completion rates<br>compared to<br>placebo.[19][20]<br>[22] Similar<br>efficacy to<br>clonidine with a<br>better safety<br>profile.[15][21] | Hypotension,<br>bradycardia,<br>orthostatic<br>hypotension,<br>sedation.[19] |
| Lofexidine | Alpha-2<br>adrenergic<br>agonist | Oral |                                                                                                                                                                                                                                                                        |                                                                              |


---

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in evaluating these therapeutics, the following diagrams are provided.

[Click to download full resolution via product page](#)

Mechanism of Alpha-2 Adrenergic Agonists in Opioid Withdrawal.



[Click to download full resolution via product page](#)

Typical Experimental Workflow for an Opioid Withdrawal Clinical Trial.

# Experimental Protocols

The following is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a novel therapeutic like **M-110** for opioid withdrawal, based on common practices in the field.

## 1. Study Population:

- Adult participants meeting the DSM-5 criteria for opioid use disorder and seeking treatment for withdrawal.
- Exclusion criteria would typically include severe medical or psychiatric comorbidities, pregnancy, and concurrent use of other substances that could confound the results.

## 2. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled design.
- Participants are randomized to receive either the investigational drug (e.g., **M-110** at different dose levels) or a control (placebo or an active comparator like lofexidine or buprenorphine).

## 3. Treatment and Assessments:

- A treatment period of approximately 7 to 14 days.
- The primary efficacy endpoint is often the change in a validated opioid withdrawal scale score, such as the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) or the Clinical Opiate Withdrawal Scale (COWS), from baseline to the end of the treatment period.
- Secondary endpoints may include treatment retention rates, patient-reported outcomes on craving and withdrawal symptoms, and safety and tolerability assessments.
- Safety monitoring includes recording of adverse events, vital signs (with particular attention to blood pressure and heart rate for alpha-2 adrenergic agonists), and laboratory tests.

## 4. Data Analysis:

- Statistical analysis is performed to compare the change in withdrawal scores between the treatment and control groups.
- Analysis of secondary endpoints and safety data is also conducted to provide a comprehensive evaluation of the investigational drug's profile.

## Conclusion

**M-110** (zolunicant) represents a novel approach to managing opioid withdrawal with a distinct mechanism of action from current standard-of-care treatments. While early data on its safety and tolerability are promising, forthcoming results from Phase 2a clinical trials will be crucial in determining its efficacy and potential role in the therapeutic armamentarium for opioid withdrawal syndrome. Continued research and direct comparative studies will be necessary to fully elucidate its position relative to established therapies like buprenorphine, methadone, and lofexidine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]
- 3. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal [prnewswire.com]
- 4. Methadone at tapered doses for the management of opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intoactionrecovery.com [intoactionrecovery.com]
- 6. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methadone - Wikipedia [en.wikipedia.org]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]

- 9. Buprenorphine for managing opioid withdrawal | Cochrane [cochrane.org]
- 10. Buprenorphine for managing opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buprenorphine Eases Opiate Withdrawal - Serenity Lane [serenitylane.org]
- 12. Buprenorphine - Wikipedia [en.wikipedia.org]
- 13. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of clonidine in opiate withdrawal: a study of thirty patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonidine in opiate withdrawal: review and appraisal of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonidine, lofexidine, and similar medications for the management of opioid withdrawal | Cochrane [cochrane.org]
- 17. addictioncenter.com [addictioncenter.com]
- 18. Withdrawal Management - Clinical Guidelines for Withdrawal Management and Treatment of Drug Dependence in Closed Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Lofexidine (Lucemyra) for Treatment of Opioid Withdrawal Symptoms | AAFP [aafp.org]
- 22. Efficacy of lofexidine for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M-110: A Novel Therapeutic in the Landscape of Opioid Withdrawal Management]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608784#benchmarking-m-110-efficacy-against-known-therapeutics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)